N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide
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Overview
Description
N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C10H11N3O4S2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.01909819 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides in Medicine
Sulfonamides, including compounds like N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide, have been extensively explored for their therapeutic potential. These compounds are known for their antibacterial properties and have been used in the treatment of various bacterial infections. The introduction of sulfonamide-containing drugs marked a significant advancement in antimicrobial therapy before the advent of penicillin. Apart from their antibacterial uses, sulfonamides have found applications in treating other conditions due to their ability to inhibit carbonic anhydrase and other enzymes. This enzyme inhibition property has made them useful in treating conditions like glaucoma, diuretic-induced edema, and certain neurological disorders. The therapeutic potential of sulfonamides extends to anticancer treatments, where their enzyme inhibition capabilities are harnessed to target tumor-associated enzymes, providing a pathway for novel anticancer therapies (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Environmental Remediation
The environmental impact of sulfonamides, including potential contaminants like sulfamethoxazole, has garnered attention due to their persistence and bioactivity. Research has focused on the removal of these compounds from water sources to mitigate their environmental impact. Techniques such as adsorption, advanced oxidation processes, and photocatalytic degradation have been explored to effectively remove sulfonamide contaminants. The removal efficiency of these techniques depends on factors such as the chemical interactions between the sulfonamides and the treatment materials, highlighting the need for ongoing research to optimize these processes for environmental safety (Prasannamedha & Senthil Kumar, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-methyl-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-6-3-9(12-17-6)13-19(15,16)7-4-8(18-5-7)10(14)11-2/h3-5H,1-2H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACPVYSFTOZYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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